![molecular formula C31H39FN6O6S2 B2602204 SIRT5 inhibitor CAS No. 2166487-21-2](/img/structure/B2602204.png)
SIRT5 inhibitor
Vue d'ensemble
Description
SIRT5 is a member of the Sirtuin family, a class of deacetylating enzymes consisting of seven isoforms . It removes negatively charged malonyl, succinyl, and glutaryl groups from lysine residues, thereby regulating multiple enzymes involved in cellular metabolism and other biological processes . A potent human SIRT5 deacylase inhibitor has been identified, with an IC50 of 0.11 μM . A side chain-to-side chain cyclic pentapeptide harboring a central Nε -carboxyethyl-thiocarbamoyl-lysine residue has been found to be a strong and selective inhibitor against human SIRT5-catalyzed deacylation reaction .
Synthesis Analysis
The synthesis of SIRT5 inhibitors has been based on the discovery that SIRT5 preferentially catalyzes the hydrolysis of succinyl and malonyl groups, rather than acetyl groups, from lysine residues . A compound known as DK1-04, a dipeptide SIRT5 selective inhibitor, has been developed .
Molecular Structure Analysis
SIRT5 shares a conserved catalytic core with other Sirtuins and differs in their N- and C-terminal sequences, which contribute to their specific localization and regulation . A structure comparison and mutagenesis identified an Arg neighboring to the Sirt5 nicotinamide binding pocket as a mediator of nicotinamide resistance .
Chemical Reactions Analysis
SIRT5 catalyzes different types of chemical reactions, such as demalonylation, desuccinylation, depropionylation, and delipoamidation . The SIRT5-catalyzed β-NAD + -dependent Nε -acyl-lysine deacylation reactions include demalonylation, desuccinylation, and deglutarylation . A study reported the development of a SIRT5 assay using microchip electrophoresis (MCE) for identification of SIRT5 modulators .
Physical And Chemical Properties Analysis
SIRT5 inhibitors have unique physical and chemical properties that make them potent and selective. For instance, a side chain-to-side chain cyclic pentapeptide harboring a central Nε -carboxyethyl-thiocarbamoyl-lysine residue was found to be proteolytically much more stable than its linear counterpart .
Applications De Recherche Scientifique
Breast Cancer Target
SIRT5, a member of the sirtuin family, has been identified as a promising target in breast cancer. Its overexpression in human breast cancers suggests its potential for therapeutic intervention. Research indicates that SIRT5 inhibition can impair transformation and tumorigenesis in breast cancer models, highlighting the importance of developing selective SIRT5 inhibitors for potential cancer treatment (Negrón Abril et al., 2020).
Metabolic Pathways and Stress Responses
SIRT5 plays a crucial role in regulating metabolic pathways and stress responses. It is involved in metabolism-related diseases, and inhibitors of SIRT5 serve both as chemical tools and potential therapeutics for these conditions (Liu et al., 2018). The discovery of new SIRT5 inhibitors, mimicking glutaryl-lysine substrates, further underscores the therapeutic potential of targeting SIRT5 in disease models (Yang et al., 2021).
Therapeutic Potential in Various Pathologies
SIRT5's multifaceted activity positions it as a promising target for activators or inhibitors in pathologies like cancer, cardiovascular disorders, and neurodegeneration. The development of cellular-active peptide-based SIRT5 inhibitors is ongoing, which could provide new avenues for therapeutic interventions (Fiorentino et al., 2022).
Inhibition Strategies and Mechanism Insights
Studies have explored various strategies for inhibiting SIRT5, including the synthesis of peptide derivatives and understanding the enzyme's kinetic properties. These insights are crucial for developing more effective inhibitors with "drug-like" properties (Kalbas et al., 2018).
Selectivity Over Other Sirtuins
Selective inhibition of SIRT5, as compared to other sirtuins like SIRT2 and SIRT6, has been a focus of recent research. This specificity is important for targeted therapeutic applications (He et al., 2012).
Non-Oncogenic Addiction in Acute Myeloid Leukemia
SIRT5 has been identified as crucial in acute myeloid leukemia (AML) cells to support mitochondrial functions. Inhibiting SIRT5 in AML could be a novel therapeutic approach (Li & Melnick, 2021).
Propriétés
IUPAC Name |
3-[[(5S)-6-[[(2S)-1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMWPNVCQYZKG-SVBPBHIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN6O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SIRT5 inhibitor |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.